molecular formula C9H11N3O B3360945 1-Methoxy-1H-isoindole-1,3-diamine CAS No. 90328-20-4

1-Methoxy-1H-isoindole-1,3-diamine

Cat. No.: B3360945
CAS No.: 90328-20-4
M. Wt: 177.2 g/mol
InChI Key: KOMYBOBNILLEPQ-UHFFFAOYSA-N
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Description

1-Methoxy-1H-isoindole-1,3-diamine is a heterocyclic compound that features an isoindole core with methoxy and diamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-1H-isoindole-1,3-diamine can be synthesized through several methods. One common approach involves the reaction of isoindoline derivatives with methoxyamine under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Methoxy-1H-isoindole-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of functionalized isoindole derivatives .

Scientific Research Applications

1-Methoxy-1H-isoindole-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: It is utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-Methoxy-1H-isoindole-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy and diamine groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Uniqueness: 1-Methoxy-1H-isoindole-1,3-diamine is unique due to the presence of both methoxy and diamine groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, setting it apart from other isoindole derivatives .

Properties

IUPAC Name

1-methoxyisoindole-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-13-9(11)7-5-3-2-4-6(7)8(10)12-9/h2-5H,11H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOMYBOBNILLEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2=CC=CC=C2C(=N1)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517888
Record name 1-Methoxy-1H-isoindole-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90328-20-4
Record name 1-Methoxy-1H-isoindole-1,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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